2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide
描述
2-(7-(Furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core. This scaffold is substituted with a furan-2-yl group at position 7, a pyrrolidin-1-yl moiety at position 2, and an N,N-diphenylacetamide side chain. The N,N-diphenylacetamide moiety may contribute to lipophilicity and metabolic stability, though its steric bulk could influence target binding.
属性
IUPAC Name |
2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3S/c33-22(32(19-10-3-1-4-11-19)20-12-5-2-6-13-20)18-31-26(34)24-25(23(29-31)21-14-9-17-35-21)36-27(28-24)30-15-7-8-16-30/h1-6,9-14,17H,7-8,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBYFTAEFZSTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diphenylacetamide is a complex organic molecule that integrates multiple heterocyclic systems, including thiazole, pyridazine, furan, and pyrrolidine. Its unique structure suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : Approximately 358.43 g/mol
- Key Functional Groups : The presence of furan and pyrrolidine moieties enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:
-
Analgesic and Anti-inflammatory Properties :
- The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests its applicability in treating pain and inflammation-related disorders.
- A comparative analysis with known anti-inflammatory agents like curcumin indicates that this compound may exhibit greater efficacy in certain assays .
- Antimicrobial Activity :
- Anticonvulsant Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- The thiazole and pyridazine rings are essential for cytotoxic activity against certain cancer cell lines.
- Modifications at specific positions on the phenyl ring can significantly alter the pharmacological profile of the compound, enhancing its efficacy against targeted biological pathways .
Research Findings and Case Studies
Several studies have been conducted to elucidate the biological mechanisms and therapeutic potential of this compound:
-
Docking Studies :
- Molecular docking simulations reveal that 2-(7-(furan-2-yl)-4-oxo...) interacts favorably with COX enzymes, supporting its role as a lead compound for anti-inflammatory drug development. These studies help refine structural modifications to enhance binding affinity and specificity.
- In Vivo Studies :
- Antimicrobial Testing :
Data Table: Biological Activities of 2-(7-(furan-2-yl)-4-oxo...)
相似化合物的比较
Core Heterocycle Modifications
- Pyrimido[4,5-d][1,3]oxazin Derivatives: Compounds like N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c) share a fused bicyclic core but replace the thiazole ring with an oxazin moiety. This alteration reduces sulfur-mediated interactions but introduces oxygen-based polarity.
- Thiazolo[4,5-d]pyridazin vs. Thiazolo[4,5-d]pyrimidinone: Ruzotolimodum, a TLR agonist, features a thiazolo[4,5-d]pyrimidinone core instead of pyridazin. The pyrimidinone’s additional nitrogen atom may increase hydrogen-bonding capacity, while the pyridazin core in the target compound offers a distinct electronic profile for target engagement .
Substituent Comparisons
- Fluorinated Analogs : N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () replaces the furan-2-yl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity and lipophilicity may improve metabolic stability and blood-brain barrier penetration compared to the furan’s oxygen-rich π-system .
- Sulfonamide vs. Acetamide Side Chains: The compound 4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide () substitutes the acetamide with a benzenesulfonamide group.
HPLC Purity and Retention Times
Compounds in , such as 16c (99.34% purity, 9.37 min retention time) and 16d (97.05%, 11.98 min), highlight the impact of substituents on chromatographic behavior. The target compound’s furan and diphenylacetamide groups may result in intermediate retention compared to these analogs, depending on mobile phase conditions .
Crystallographic Data
The single-crystal X-ray structure of 4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide () reveals planar geometry at the sulfonamide group, with mean C–C bond lengths of 0.003 Å. This rigidity contrasts with the flexible N,N-diphenylacetamide in the target compound, which may adopt multiple conformations during target binding .
Pharmacological Implications
- Pyrrolidine vs. Piperazine-containing analogs (e.g., 16c in ) offer two basic nitrogens (pKa1 ~9.5, pKa2 ~5.5), enabling dual protonation states for enhanced solubility across pH ranges .
- Furan vs. Fluorophenyl Bioisosterism : The furan-2-yl group’s oxygen atom may engage in hydrogen-bond acceptor interactions, whereas the 4-fluorophenyl group in prioritizes hydrophobic and halogen-bonding interactions. This substitution could redirect selectivity toward different biological targets .
Tabulated Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
